2-(Dimethylamino)ethyl acrylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

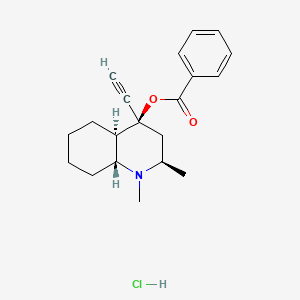

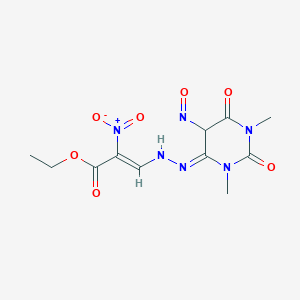

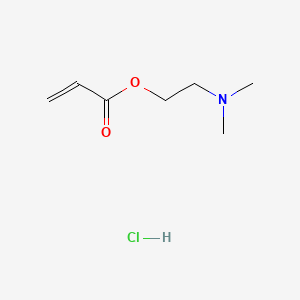

2-(Dimethylamino)ethyl acrylate hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is an unsaturated carboxylic acid ester that contains a tertiary amino group. This compound is typically a colorless to yellowish liquid with a pungent, amine-like odor . It is known for its reactivity and is used in various industrial and scientific applications.

Preparation Methods

2-(Dimethylamino)ethyl acrylate hydrochloride is prepared via the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds . The reaction typically yields more than 95% of the desired product. During the reaction, inhibitors like phenothiazine are used to prevent polymerization. The product is purified by vacuum distillation and stabilized with about 1,000 ppm of 4-methoxyphenol (MEHQ) .

Chemical Reactions Analysis

2-(Dimethylamino)ethyl acrylate hydrochloride undergoes various chemical reactions, including:

Polymerization: Forms homopolymers and copolymers with acrylic acid, methacrylates, acrylonitrile, and other monomers.

Hydrolysis: Reacts with water to produce acrylic acid and dimethylaminoethanol.

Substitution: Can undergo nucleophilic substitution reactions due to the presence of the ester group.

Common reagents used in these reactions include acids, bases, and free-radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)ethyl acrylate hydrochloride is used in various scientific research applications, including:

Polymer Science: Used to create polymers and copolymers with unique properties, such as pH and temperature responsiveness.

Drug Delivery: Polymers derived from this compound are used in drug delivery systems due to their ability to form stable and responsive vesicles.

Gene Therapy: Employed in the development of gene delivery systems due to its ability to form complexes with DNA and RNA.

Nanotechnology: Used in the fabrication of nanocomposites and nanoreactors.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl acrylate hydrochloride involves its ability to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This property makes it useful in gene delivery and drug delivery systems. The compound’s reactivity and ability to form stable polymers also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

2-(Dimethylamino)ethyl acrylate hydrochloride can be compared with similar compounds such as:

2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

Dimethylaminoethyl acrylate: The base compound without the hydrochloride group.

The uniqueness of this compound lies in its ability to form stable and responsive polymers, making it highly valuable in advanced scientific research and industrial applications.

Properties

CAS No. |

51961-06-9 |

|---|---|

Molecular Formula |

C7H14ClNO2 |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl prop-2-enoate;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-4-7(9)10-6-5-8(2)3;/h4H,1,5-6H2,2-3H3;1H |

InChI Key |

SSZXAJUPVKMUJH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)C=C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.